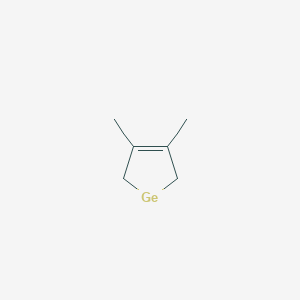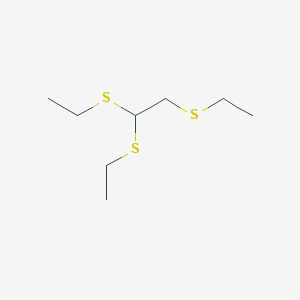
1,1,2-Tris(ethylsulfanyl)ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2-Tris(ethylsulfanyl)ethane is an organosulfur compound characterized by the presence of three ethylsulfanyl groups attached to an ethane backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2-Tris(ethylsulfanyl)ethane typically involves the reaction of ethyl mercaptan with a suitable ethane derivative. One common method is the elimination of hydrogen chloride from 2-chloro-1,1-bis(ethylsulfanyl)ethane, which can be achieved under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
化学反応の分析
Types of Reactions: 1,1,2-Tris(ethylsulfanyl)ethane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to simpler thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethylsulfanyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ethane derivatives depending on the nucleophile used.
科学的研究の応用
1,1,2-Tris(ethylsulfanyl)ethane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
作用機序
The mechanism by which 1,1,2-Tris(ethylsulfanyl)ethane exerts its effects depends on its chemical interactions with molecular targets. The ethylsulfanyl groups can interact with various biological molecules, potentially disrupting cellular processes. The exact pathways and molecular targets are subjects of ongoing research .
類似化合物との比較
- 1,1,1-Tris(ethylsulfanyl)ethane
- 1,1,2-Tris(methylsulfanyl)ethane
- 1,1,2-Tris(phenylsulfanyl)ethane
Comparison: 1,1,2-Tris(ethylsulfanyl)ethane is unique due to the specific arrangement and type of sulfanyl groups. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted applications .
特性
CAS番号 |
7038-14-4 |
|---|---|
分子式 |
C8H18S3 |
分子量 |
210.4 g/mol |
IUPAC名 |
1,1,2-tris(ethylsulfanyl)ethane |
InChI |
InChI=1S/C8H18S3/c1-4-9-7-8(10-5-2)11-6-3/h8H,4-7H2,1-3H3 |
InChIキー |
RFFGAJMZGJBJFB-UHFFFAOYSA-N |
正規SMILES |
CCSCC(SCC)SCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


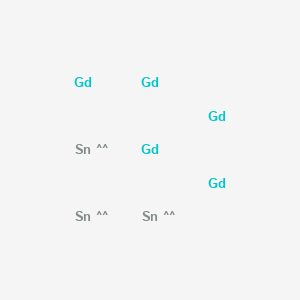
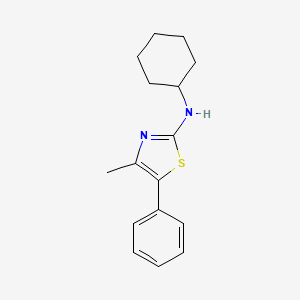
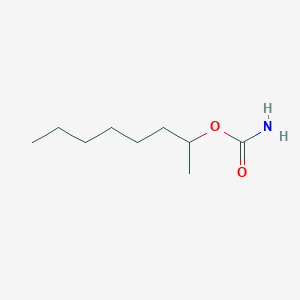
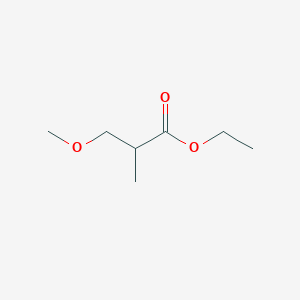


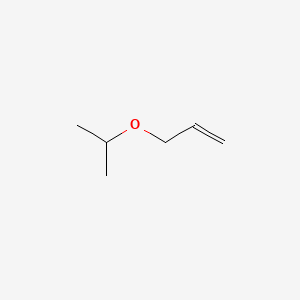
![1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]](/img/structure/B14726941.png)
![Methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate](/img/structure/B14726945.png)
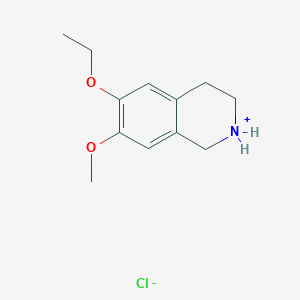
![1-{Bis[4-(dimethylamino)phenyl]methyl}naphthalen-2-ol](/img/structure/B14726961.png)

